molecular formula C15H13NO4 B023437 3-Carboxymefenamic acid CAS No. 190379-82-9

3-Carboxymefenamic acid

Cat. No. B023437
M. Wt: 271.27 g/mol
InChI Key: OOQQWHSTKBWQPB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-carboxymefenamic acid and related compounds often involves complex organic reactions tailored to introduce specific functional groups while maintaining the integrity of the core structure. For instance, the synthesis of aminocarbonyloxymethyl esters as prodrugs of carboxylic acid agents showcases the methodology for modifying carboxylic acid functionalities to enhance their physicochemical properties (Mendes et al., 2002).

Molecular Structure Analysis

The molecular structure of 3-carboxymefenamic acid, similar to that of flufenamic acid, features a carboxyl group and an amino group attached to a benzene ring. This structure facilitates the formation of intramolecular hydrogen bonds, contributing to its stability and reactivity. The structure of flufenamic acid, for example, has been determined through crystallography, revealing that the carboxyl group and the phenyl ring bearing the carboxyl group are nearly coplanar, highlighting the significance of molecular geometry in its chemical behavior (Bhat & Vijayan, 1982).

Chemical Reactions and Properties

3-Carboxymefenamic acid undergoes various chemical reactions characteristic of carboxylic acids and their derivatives. These reactions include esterification, amidation, and the formation of anhydrides, reflecting its versatility in organic synthesis. The synthesis of novel 1-phenyl-1H-indole-2-carboxylic acids demonstrates the chemical reactivity of carboxylic acid derivatives in forming biologically active compounds (Unangst et al., 1987).

Physical Properties Analysis

The physical properties of 3-carboxymefenamic acid, such as solubility, melting point, and crystal structure, are crucial for its application in material science and pharmaceutical formulations. The crystal structure of flufenamic acid, related to 3-carboxymefenamic acid, provides insights into its solid-state characteristics, which can influence its solubility and bioavailability (Bhat & Vijayan, 1982).

Chemical Properties Analysis

The chemical properties of 3-carboxymefenamic acid, including acidity, reactivity towards nucleophiles, and participation in hydrogen bonding, are fundamental to understanding its interactions in chemical systems. The behavior of carboxylic acids in aza-Friedel-Crafts reactions, for example, underscores the reactivity of the carboxyl group in facilitating the synthesis of complex organic molecules (Shirakawa & Kobayashi, 2006).

Scientific Research Applications

  • Biopolymer Material for Tissue Engineering : Di-carboxylic acids like 3-Carboxymefenamic acid stabilize and dissolve collagen, making them promising materials for tissue engineering research (Mitra et al., 2013).

  • Synthesis of Binuclear Complexes : It has been used in the synthesis and characterization of binuclear complexes with lanthanide ions, demonstrating that only the carboxyl group is involved in coordination (Zapała et al., 2016).

  • Pharmaceutical Applications : Its potential in pharmaceuticals is notable, especially in the development of hydrogel microparticles for drug delivery through buccal administration, improving therapeutic efficacy and patient compliance (Shirizadeh et al., 2017).

  • Inhibiting Adipogenic Differentiation : Flufenamic acid, closely related to 3-Carboxymefenamic acid, has been shown to inhibit adipogenic differentiation of human mesenchymal stem cells, suggesting potential benefits in tissue engineering and diseases related to excessive adipogenic differentiation (Liu et al., 2020).

  • Enhancing Osteogenic Differentiation : Flufenamic acid also enhances osteogenic differentiation of human mesenchymal stem cells and suppresses bone loss by inhibiting the NF-κB signaling pathway (Liu et al., 2019).

  • Ion Channel Research : It serves as a useful tool in ion channel research, with potential therapeutic applications if used correctly (Guinamard et al., 2013).

Safety And Hazards

Nonsteroidal anti-inflammatory drugs (NSAIDs) like Mefenamic acid cause an increased risk of serious cardiovascular thrombotic events, including myocardial infarction and stroke, which can be fatal . This risk may occur early in treatment and may increase with duration of use . NSAIDs also cause an increased risk of serious gastrointestinal (GI) adverse events including bleeding, ulceration, and perforation of the stomach or intestines, which can be fatal .

properties

IUPAC Name

3-(2-carboxyanilino)-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-9-10(14(17)18)6-4-8-12(9)16-13-7-3-2-5-11(13)15(19)20/h2-8,16H,1H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQQWHSTKBWQPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC2=CC=CC=C2C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80337346
Record name 3-Carboxy Mefenamic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Carboxymefenamic acid

CAS RN

190379-82-9
Record name 3-Carboxymefenamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190379829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Carboxy Mefenamic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CARBOXYMEFENAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LLA90H5KPK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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